molecular formula C18H15NO3 B2728004 Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate CAS No. 294184-16-0

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate

Cat. No. B2728004
M. Wt: 293.322
InChI Key: ZPXUBHKCEZIGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate” is a chemical compound with the CAS Number: 294184-16-0 . It has a molecular weight of 293.32 .

Scientific Research Applications

1. Catalyst Development in Asymmetric Hydrogenation

Research has demonstrated the use of related quinoline compounds in the development of catalysts for asymmetric hydrogenation. For instance, the study by Imamoto et al. (2012) explored P-chiral phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation, which is pivotal in the synthesis of chiral pharmaceutical ingredients.

2. Synthesis of Quinoxaline Derivatives

Quinoxaline derivatives, closely related to quinoline, have been synthesized for various applications. For example, the work by Li et al. (2016) discusses a copper-promoted synthesis of imidazo[1,5-a]quinoline derivatives. This type of synthesis is crucial for creating compounds that could have pharmaceutical applications.

3. Applications in Dye Synthesis

Compounds structurally similar to methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate have been used in dye synthesis. Bojinov and Grabchev (2003) synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays.

4. Synthesis of Bioactive Natural Products

Quinoline and its derivatives are key in the synthesis of bioactive natural products. A study by Xie et al. (2019) showcases the preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in pharmaceuticals.

5. Synthesis of Quinoline Alkaloids for Therapeutic Applications

The synthesis of natural quinoline alkaloids, such as those derived from deep-sea fungi, indicates potential therapeutic applications. Lee et al. (2022) synthesized 2-(Quinoline-8-carboxamido)benzoic acid, a compound with significant neuroprotective properties in a Parkinson's disease model.

properties

IUPAC Name

methyl 2-(1-methyl-4-oxoquinolin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-19-11-15(17(20)14-9-5-6-10-16(14)19)12-7-3-4-8-13(12)18(21)22-2/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXUBHKCEZIGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-(1-methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylate

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